奥美沙坦酯乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olmesartan Medoxomil is an angiotensin II receptor blocker (ARB) used in the treatment of hypertension . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels . This lowers blood pressure and increases the supply of blood and oxygen to the heart .

Synthesis Analysis

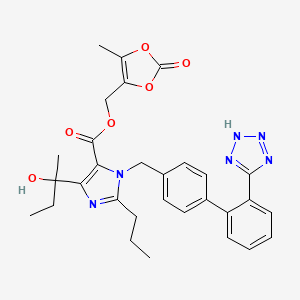

The synthesis of Olmesartan Medoxomil involves several steps and intermediates . The N-1- and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan Medoxomil were identified as principal regioisomeric process-related impurities . These impurities were synthesized and fully characterized by differential scanning calorimetry (DSC), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry/electrospray ionization (HRMS/ESI) .

Molecular Structure Analysis

The molecular structure of Olmesartan Medoxomil has been studied using various techniques . The XRPD patterns of Olmesartan Medoxomil reveal its crystalline nature . The compound contains C29H30N6O6 .

Chemical Reactions Analysis

The chemical reactions involved in the formulation of Olmesartan Medoxomil tablets have been studied . The formulation ensures a high dissolution rate of the active ingredient . A rigorous selection of excipients was carried out to ensure their physical and chemical compatibility with the active ingredient .

Physical And Chemical Properties Analysis

The physical and chemical properties of Olmesartan Medoxomil have been analyzed . The compound exhibits a single endothermic peak located at T onset = 181.54 C (ΔF = 91.97 J/g), corresponding to its melting, which is characteristic of its crystalline nature .

科学研究应用

高血压管理

奥美沙坦酯乙酯主要用于高血压的管理。 它是血管紧张素II受体拮抗剂,选择性阻断AT1受体,导致血管扩张,抗利尿激素分泌减少,醛固酮分泌减少 . 该机制对于降低与高血压相关的发病率和死亡率至关重要。

口服生物利用度的增强

研究人员一直在研究将奥美沙坦转化为奥美沙坦酯乙酯以改善肠道吸收。 这种前药形式在肠道pH值下主要呈阴离子状态,这增强了其通过人有机阴离子转运多肽2B1(OATP2B1)的摄取,从而提高了生物利用度 .

透皮递送系统

开发含有奥美沙坦酯乙酯的透皮油凝胶已被探索作为一种减少副作用并提高治疗效果的方法。 这种方法旨在提高药物的生物利用度,并提供持续的降压效果 .

预配制研究

预配制研究包括严格选择赋形剂,以确保其与奥美沙坦酯乙酯的物理和化学相容性。 这些研究对于设计和开发能够提供活性成分高溶解速率的片剂至关重要 .

纳米乳剂策略

奥美沙坦酯乙酯的纳米乳剂策略已被研究以改善口服吸收并延长降压活性。 这种方法有可能增强药物的递送,尤其是对于BCS II类降压药 .

自微乳化药物递送系统(SMEDDS)

奥美沙坦酯乙酯的SMEDDS已被配制以改善其递送。 目的是开发一个在胃肠道中能够自乳化的系统,从而提高药物的溶解度和吸收 .

作用机制

Mode of Action

Ethyl Olmesartan Medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption from the gastrointestinal tract . Olmesartan acts as a selective and competitive antagonist at the AT1 receptor . By blocking the binding of angiotensin II to the AT1 receptor, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced secretion of vasopressin and aldosterone, decreased cardiac activity, and increased excretion of sodium .

Biochemical Pathways

The action of Ethyl Olmesartan Medoxomil primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It also prevents the inappropriate fluid retention, vasoconstriction, and further decline in left ventricular function associated with chronic activation of RAAS .

Pharmacokinetics

Ethyl Olmesartan Medoxomil is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1.4 to 2.8 hours . The absolute bioavailability of the drug is around 26% . The pharmacokinetic data of olmesartan were well described by a two-compartment linear model with first-order absorption and an absorption lag-time . Factors such as age, body weight, sex, patient status, and renal function can influence the clearance of olmesartan .

Result of Action

The primary result of Ethyl Olmesartan Medoxomil’s action is the reduction of blood pressure . This is achieved through the vasodilation caused by the blockade of the AT1 receptor and the subsequent reduction in the effects of angiotensin II . Additionally, it leads to lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Action Environment

The action of Ethyl Olmesartan Medoxomil can be influenced by various environmental factors. For instance, the presence of other drugs that block the renin-angiotensin system, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Furthermore, the drug’s absorption can be affected by the pH of the gastrointestinal tract .

安全和危害

Olmesartan Medoxomil may damage fertility or the unborn child and may cause damage to organs (cardiovascular system) through prolonged or repeated exposure . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and use personal protective equipment as required .

未来方向

The development of the definitive formulation of Olmesartan Medoxomil began with a study of drugs marketed with 20 mg of Olmesartan Medoxomil prepared by direct compression and according to the biopharmaceutical and physicochemical characteristics of the active ingredient . Future research may focus on improving the dissolution rate of the active ingredient and ensuring the physical and chemical compatibility of the excipients .

生化分析

Biochemical Properties

Ethyl Olmesartan Medoxomil plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Upon administration, it is hydrolyzed to Olmesartan, which selectively binds to the angiotensin II type 1 (AT1) receptor . This interaction prevents angiotensin II from exerting its hypertensive effects, such as vasoconstriction and aldosterone secretion . Additionally, Ethyl Olmesartan Medoxomil interacts with human organic anion transporting polypeptide 2B1 (OATP2B1), which facilitates its intestinal absorption .

Cellular Effects

Ethyl Olmesartan Medoxomil influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It inhibits the binding of angiotensin II to the AT1 receptor on vascular smooth muscle cells, leading to vasodilation and reduced blood pressure . This compound also affects endothelial cells by enhancing nitric oxide bioavailability, which further contributes to its antihypertensive effects . Additionally, Ethyl Olmesartan Medoxomil has been shown to reduce inflammation and oxidative stress in various cell types .

Molecular Mechanism

The molecular mechanism of Ethyl Olmesartan Medoxomil involves its conversion to Olmesartan, which then binds to the AT1 receptor with high affinity . This binding inhibits the downstream signaling of angiotensin II, including the activation of phospholipase C, protein kinase C, and the release of intracellular calcium . By blocking these pathways, Ethyl Olmesartan Medoxomil effectively reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to lower blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl Olmesartan Medoxomil have been observed to change over time. The compound exhibits stability under physiological conditions, with a gradual hydrolysis to Olmesartan . Long-term studies have shown that Ethyl Olmesartan Medoxomil maintains its antihypertensive effects over extended periods, with no significant degradation . Additionally, in vitro and in vivo studies have demonstrated its sustained impact on cellular function, including the maintenance of normal blood pressure and heart rate .

Dosage Effects in Animal Models

The effects of Ethyl Olmesartan Medoxomil vary with different dosages in animal models. Dose-dependent antihypertensive effects have been observed, with higher doses leading to more pronounced reductions in blood pressure . At very high doses, Ethyl Olmesartan Medoxomil may cause adverse effects such as hypotension and renal impairment . Threshold effects have also been noted, with minimal effective doses required to achieve significant antihypertensive outcomes .

Metabolic Pathways

Ethyl Olmesartan Medoxomil is involved in several metabolic pathways, primarily through its conversion to Olmesartan . This conversion is facilitated by esterases in the gastrointestinal tract . Olmesartan is then further metabolized in the liver, where it undergoes minimal biotransformation and is excreted primarily in the bile . The interaction with enzymes such as cytochrome P450 is limited, reducing the potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of Ethyl Olmesartan Medoxomil within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed in the small intestine via OATP2B1, which enhances its bioavailability . Once in the bloodstream, Ethyl Olmesartan Medoxomil is distributed to various tissues, including the liver, kidneys, and vascular smooth muscle . Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target sites .

Subcellular Localization

Ethyl Olmesartan Medoxomil and its active form, Olmesartan, exhibit specific subcellular localization patterns . Olmesartan primarily localizes to the plasma membrane, where it binds to the AT1 receptor . This localization is crucial for its inhibitory effects on angiotensin II signaling . Additionally, post-translational modifications such as phosphorylation may influence the targeting and activity of Olmesartan within cells .

属性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxybutan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O6/c1-5-9-24-31-26(30(4,39)6-2)25(28(37)40-17-23-18(3)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15,39H,5-6,9,16-17H2,1-4H3,(H,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMXHIGGZIDKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitrodipyrido[1,2-a:3',2'-d]imidazole](/img/structure/B584625.png)

![N,N-[Dithiobis[(carbonylphenylimido)-2,1-ethanediyl]]bis(3-maleimidopropanamide)](/img/structure/B584632.png)